molecular formula C10H12N4O4 B2733933 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 338405-47-3

5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2733933
CAS No.: 338405-47-3
M. Wt: 252.23
InChI Key: YGKAKJFOVKXCLI-UHFFFAOYSA-N
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Description

The compound 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a well-known cyclic acylating agent in organic synthesis. Its structure features a Meldrum’s acid core modified by an ethylidene linker bearing an amino group and a 1,2,4-triazole heterocycle (). This hybrid structure combines the electrophilic reactivity of the Meldrum’s acid moiety with the hydrogen-bonding and metal-coordinating capabilities of the triazole group, making it a versatile intermediate for pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

IUPAC Name

5-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-10(2)17-8(15)7(9(16)18-10)6(11)3-14-5-12-4-13-14/h4-5H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKAKJFOVKXCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C(CN2C=NC=N2)N)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a member of the triazole family known for its diverse biological activities. This article presents a detailed examination of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H12N6O4C_{10}H_{12}N_{6}O_{4}, and it features a unique dioxane ring fused with a triazole moiety. The structural characteristics contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing the triazole structure exhibit various biological activities including:

  • Antimicrobial Activity : Several studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against a range of bacteria and fungi.
  • Anticancer Properties : Some derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on fungal species
AnticancerPotential inhibitors of cancer cell proliferation

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In one study, derivatives were tested for their Minimum Inhibitory Concentration (MIC) against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Testing

A recent study assessed the antimicrobial properties of several triazole derivatives. The results indicated that certain derivatives exhibited MIC values as low as 0.49 μg/mL against Salmonella typhimurium, suggesting potent antibacterial activity. The presence of the triazole ring was crucial for enhancing this activity compared to other structural analogs .

The mechanism by which triazole compounds exert their biological effects often involves interference with cellular processes:

  • Cell Wall Synthesis Inhibition : Triazoles can disrupt the synthesis of the bacterial cell wall.
  • Enzyme Inhibition : They may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways within microbial cells.

Research Findings

Extensive research has been conducted on the biological activities of triazole derivatives. One notable review highlighted the pharmacological significance of these compounds in various therapeutic areas including antifungal and anticancer applications .

Table 2: Key Research Findings

Study FocusFindingsReference
AntimicrobialTriazole derivatives showed broad-spectrum activity
AnticancerInduced apoptosis in cancer cell lines
MechanismInhibition of DNA synthesis in pathogens

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione. The structure of this compound allows it to interact with neurotransmitter systems involved in seizure activity:

  • Mechanism of Action : The triazole moiety is known to enhance the efficacy of compounds by modulating GABAergic transmission and inhibiting excitatory neurotransmission. This has been evidenced in various animal models where derivatives of this compound exhibited significant protection against seizures induced by picrotoxin and other convulsants .

Anticancer Potential

The compound also shows promise as an anticancer agent. Its structural features facilitate interactions with biological targets involved in cancer cell proliferation and survival:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251). The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Study 1: Anticonvulsant Screening

In a study conducted by Siddiqui et al., several triazole derivatives were synthesized and tested for anticonvulsant activity. Among these, a derivative closely related to this compound showed a median effective dose (ED50) significantly lower than standard anticonvulsants like phenytoin. The study concluded that modifications to the triazole ring could enhance anticonvulsant properties .

Study 2: Anticancer Activity

Research by Mohamed et al. focused on the synthesis of phenylthiazole-incorporated quinoline derivatives. These compounds were evaluated against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 23.30 µM against A549 cells, indicating potent anticancer activity. The presence of the triazole structure was identified as crucial for this activity .

Data Tables

Application AreaActivity TypeKey Findings
AnticonvulsantSeizure ProtectionSignificant ED50 improvement over standard drugs
AnticancerCytotoxicityIC50 values indicating strong selectivity against specific cancer lines

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous Meldrum’s acid derivatives, highlighting key differences in substituents, synthesis routes, and applications:

Compound Name Substituents Synthesis Method Key Applications/Properties References
5-[1-Amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione Amino and 1H-1,2,4-triazol-1-yl groups on ethylidene linker Not explicitly detailed in evidence; likely involves coupling triazole to Meldrum’s acid via condensation Potential enzyme inhibition (e.g., acetylcholinesterase) due to triazole’s bioactivity
5-{[(4-Methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Methoxyphenylamino group on methylene linker Condensation of Meldrum’s acid with 4-methoxyaniline in ethanol or DCM Intermediate for agrochemicals; exhibits hydrogen-bonding interactions
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Hydroxybenzylidene substituent Reaction of Meldrum’s acid with 4-hydroxybenzaldehyde in ethanol Crystal engineering; forms hydrogen-bonded networks
5-(1-(4-Chlorophenyl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Chlorophenyl group on ethylidene linker Diethylzinc and TiCl4-mediated asymmetric synthesis Chiral building block for pharmaceuticals
5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Methoxymethylene group DCC/DMAP-mediated coupling of Meldrum’s acid with methoxyacetyl chloride Stabilized enolate for nucleophilic reactions; used in API synthesis (e.g., Cabozantinib)
5-[(2-Iodophenylamino)(morpholino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 2-Iodoaniline and morpholine substituents Sequential substitution of bis(methylthio)methylene-Meldrum’s acid Phosphoinositide 3-kinase (PI3K) inhibition

Key Structural and Functional Comparisons

Reactivity :

  • The triazole-containing compound (target molecule) is expected to exhibit enhanced hydrogen-bonding and metal-binding capabilities compared to derivatives like 5-(methoxymethylene)-Meldrum’s acid () or 5-(4-hydroxybenzylidene)-Meldrum’s acid (). This makes it suitable for targeting enzymes or receptors with polar active sites.
  • Halogenated derivatives (e.g., 4-chlorophenyl or 2-iodophenyl substituents) show increased electrophilicity and stability, enabling applications in asymmetric synthesis () or kinase inhibition ().

Synthesis Complexity :

  • Derivatives with simple substituents (e.g., methoxy or hydroxy groups) are synthesized via straightforward condensation (Evidences 11, 14), while triazole-containing derivatives may require multi-step coupling or click chemistry.
  • Asymmetric synthesis () involves chiral catalysts, contrasting with the racemic conditions used for most analogs.

Biological Activity: The triazole moiety in the target compound is associated with resistance-breaking acetylcholinesterase inhibition (as seen in for related compounds), whereas morpholine-substituted derivatives () target PI3K pathways. 4-Methoxyphenylamino derivatives () are less bioactive but serve as stable intermediates for further functionalization.

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

Answer:
The compound is typically synthesized via condensation reactions. A common method involves refluxing precursors in ethanol or acetic acid, followed by recrystallization from solvent mixtures like DMF–EtOH (1:1) . Key intermediates include arylideneamino derivatives and triazole-containing moieties, which are critical for forming the ethylidene bridge and stabilizing the dioxane ring . For example, analogous dioxane derivatives are synthesized by reacting hydrazine derivatives with diketones under controlled pH and temperature .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:
Optimization strategies include:

  • Solvent selection : Ethanol or acetic acid enhances solubility of intermediates, while DMF improves recrystallization efficiency .
  • Catalyst use : Acidic or basic catalysts (e.g., sodium acetate) can accelerate condensation reactions .
  • Reaction time : Extended reflux (5–12 hours) ensures complete cyclization, as observed in similar triazole-dioxane syntheses .
  • Purification : Gradient recrystallization (e.g., methanol/ethanol mixtures) removes byproducts, as demonstrated in studies achieving >65% yields .

Basic: What spectroscopic and crystallographic methods confirm the molecular structure?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methyl groups at δ 1.5–1.7 ppm) and carbonyl resonances (δ 160–180 ppm) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as shown in crystal structures of analogous dioxane derivatives (e.g., C–C bond lengths of 1.54 Å) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretches at 1700–1750 cm1^{-1}) .

Advanced: How can researchers resolve contradictory stability data under varying conditions?

Answer:
Contradictions often arise from environmental factors (humidity, light) or analytical methods. Mitigation strategies include:

  • Systematic testing : Conduct stability studies under controlled humidity/temperature using HPLC or TGA .
  • Theoretical validation : Apply computational models (e.g., DFT) to predict degradation pathways .
  • Method calibration : Cross-validate results with multiple techniques (e.g., NMR vs. X-ray) to rule out instrumentation bias .

Basic: What theoretical frameworks guide studies on electronic properties or reactivity?

Answer:

  • Molecular orbital theory : Explains electron distribution in the triazole ring and its impact on nucleophilic reactivity .
  • Hammett substituent constants : Predict substituent effects on the dioxane ring’s electrophilicity .
  • DFT calculations : Model transition states in cyclization reactions, as applied to analogous compounds .

Advanced: How can SAR studies evaluate its potential as a pharmacophore?

Answer:

  • Derivative synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the triazole or dioxane positions .
  • Biological assays : Test antimicrobial/antitumor activity using MIC (Minimum Inhibitory Concentration) or MTT assays .
  • Computational docking : Predict binding affinities to targets (e.g., bacterial enzymes) using AutoDock or Schrödinger .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts .
  • Storage : Keep in airtight containers away from oxidizers and moisture .

Advanced: What computational approaches predict interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., logP) with bioactivity data .

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